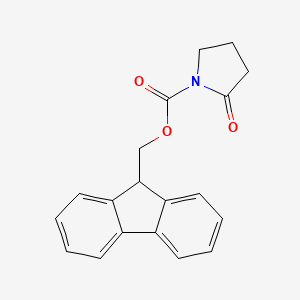
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate
Übersicht
Beschreibung
“(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate” is an organic compound . It has a molecular formula of C19H15NO5 . It is commonly used in peptide synthesis in solid-phase synthesis .
Synthesis Analysis
The specific synthetic method may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 307.35 . It has good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and chloroform .Wissenschaftliche Forschungsanwendungen
Synthesis and Testing of Novel Fluorescence Labels
A carboxyl-selective fluorescence label, 9H-fluoren-2-yl-diaxomethane (FDAM, 6), was developed for detecting carboxyl groups specifically in polysaccharides and low-molecular weight carbohydrates. This label enables the detection of minute amounts of oxidized functionalities in oligosaccharides and cellulosics under harsh conditions, allowing for the first time the obtaining of carboxyl profiles of polysaccharides (Bohrn et al., 2005).
Synthesis and Characterisation of π-Conjugated Derivatives
The synthesis, spectral measurements, and theoretical study of thiophene–fluorene π-conjugated derivatives were presented, indicating that these compounds are suitable candidates for the preparation of electro-optical materials (Lukes et al., 2005).
Aggregation Induced Emission Enhancement
A study introduced a planarizable by intramolecular N⋯H bond 2-((9H-fluoren-9-ylidene)methyl)pyridine fragment featuring Aggregation-Induced Emission Enhancement (AIEE), particularly showing mechanofluorochromic (MFC) properties for its bithiophene derivative (Kuimov et al., 2020).
Fluorene Schiff Base Compounds and UV Properties
Research on the synthesis of two new fluorene Schiff base compounds revealed their UV properties, offering insights into the effects of solvents and molecular structure on absorption spectra, which could be beneficial for developing materials with specific optical properties (Wen-zhong, 2011).
Sensing of Picric Acid, Fe3+, and l-Arginine
New fluorene compounds were synthesized for the highly selective sensing of picric acid, Fe3+, and l-arginine, demonstrating the potential of these compounds in the development of fluorescent sensors (Han et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl 2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEFVOAGFGOPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

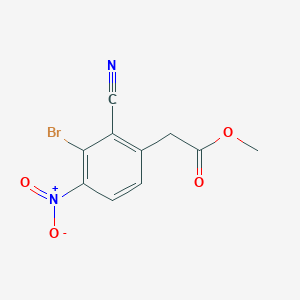
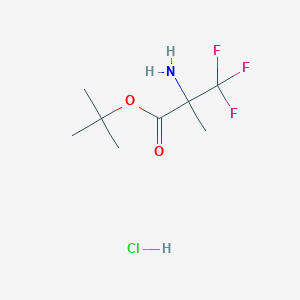
![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)
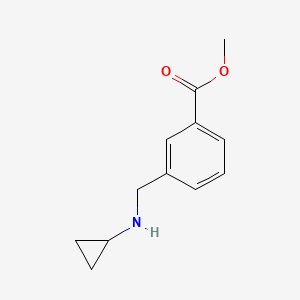
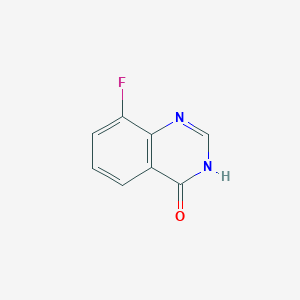
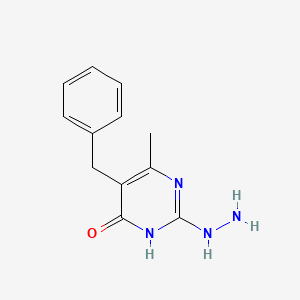
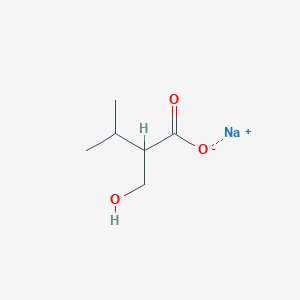
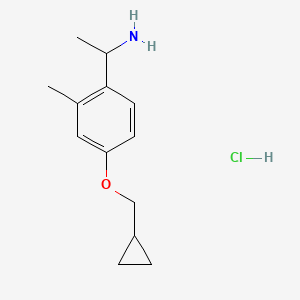
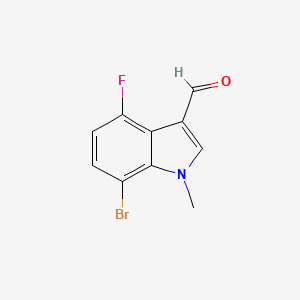
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)
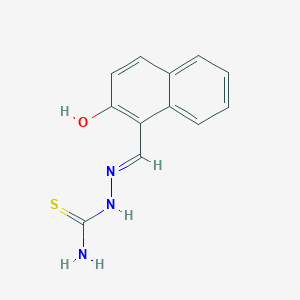
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
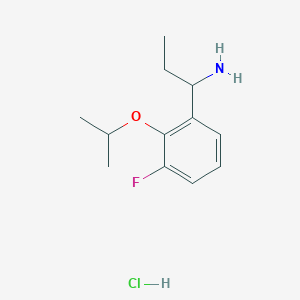
![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)